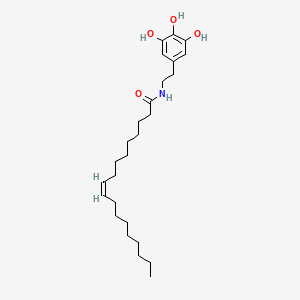

N-(3,4,5-trihydroxyphenethyl)oleamide

Beschreibung

N-(3,4,5-Trihydroxyphenethyl)oleamide is a synthetic lipid amide derivative combining oleic acid (a monounsaturated omega-9 fatty acid) with a 3,4,5-trihydroxyphenethylamine moiety. This compound is structurally related to endogenous bioactive lipid amides, such as anandamide (), but distinguishes itself through its phenolic hydroxyl groups and oleoyl chain.

Eigenschaften

Molekularformel |

C26H43NO4 |

|---|---|

Molekulargewicht |

433.6 g/mol |

IUPAC-Name |

(Z)-N-[2-(3,4,5-trihydroxyphenyl)ethyl]octadec-9-enamide |

InChI |

InChI=1S/C26H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)27-19-18-22-20-23(28)26(31)24(29)21-22/h9-10,20-21,28-29,31H,2-8,11-19H2,1H3,(H,27,30)/b10-9- |

InChI-Schlüssel |

MGJONYQVBJKXRL-KTKRTIGZSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C(=C1)O)O)O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C(=C1)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Ausgangsmaterialien: Die Synthese von N-(3,4,5-Trihydroxyphenethyl)oleamid beginnt typischerweise mit dem kommerziell erhältlichen 3,4,5-Trihydroxyphenethylamin und Ölsäure.

Amidierungsreaktion: Der primäre Syntheseweg beinhaltet die Amidierung von 3,4,5-Trihydroxyphenethylamin mit Ölsäure. Diese Reaktion wird in der Regel in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt, um die Bildung der Amidbindung zu erleichtern.

Reaktionsbedingungen: Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt. Das Reaktionsgemisch wird mehrere Stunden gerührt, um eine vollständige Umwandlung zu gewährleisten.

Industrielle Produktionsverfahren: Die industrielle Produktion von N-(3,4,5-Trihydroxyphenethyl)oleamid kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sind in industriellen Umgebungen gängige Praktiken.

Analyse Chemischer Reaktionen

Reaktionstypen:

Oxidation: N-(3,4,5-Trihydroxyphenethyl)oleamid kann Oxidationsreaktionen, insbesondere an den phenolischen Hydroxylgruppen, eingehen. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen, insbesondere am Oleamid-Rest, eingehen. Die katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) ist eine typische Methode.

Substitution: Die Hydroxylgruppen am Phenethyl-Rest können an Substitutionsreaktionen teilnehmen. Beispielsweise kann die Acetylierung mit Essigsäureanhydrid die Hydroxylgruppen schützen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Palladium auf Kohlenstoff (Pd/C), Wasserstoffgas.

Substitution: Essigsäureanhydrid, Pyridin.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone oder andere oxidierte Derivate.

Reduktion: Gesättigte Amide.

Substitution: Geschützte Phenethylderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(3,4,5-Trihydroxyphenethyl)oleamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es Enzyme wie Fettsäureamidhydrolase (FAAH) hemmt, die eine Rolle beim Abbau von Endocannabinoiden spielt. Durch die Hemmung von FAAH erhöht die Verbindung den Spiegel von Endocannabinoiden, was zu verschiedenen physiologischen Wirkungen wie Analgesie, Entzündungshemmung und Neuroprotektion führt.

Wirkmechanismus

The mechanism of action of N-(3,4,5-trihydroxyphenethyl)oleamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in the degradation of endocannabinoids. By inhibiting FAAH, the compound increases the levels of endocannabinoids, leading to various physiological effects such as analgesia, anti-inflammation, and neuroprotection .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison

Key Observations :

- Phenolic vs. This contrasts with anandamide’s ethanolamine head, which prioritizes receptor binding over redox activity .

- Amide Bond Stability: Thermal analysis of N-(2-aminoethyl)-oleamide shows sharp decomposition above 300°C (), suggesting that the trihydroxyphenethyl variant may exhibit similar stability due to shared amide linkages.

Table 2: Comparative Bioactivity

Key Findings :

- Cannabinoid Receptor Affinity: While anandamide binds directly to CB1/CB2 receptors (), oleamide’s effects are partially receptor-mediated but weaker . The trihydroxyphenethyl group in the target compound may sterically hinder receptor binding, redirecting activity toward non-cannabinoid pathways.

- Hypolipidemic Activity: Oleamide reduces lipid levels via PPAR-α activation (), but the target compound’s phenolic structure may enhance antioxidative protection against lipid peroxidation, a complementary mechanism.

Thermal and Physicochemical Properties

Data from N-(2-aminoethyl)-oleamide () and oleamide () provide a framework for predicting the behavior of this compound:

- Thermal Decomposition: N-(2-aminoethyl)-oleamide exhibits single-stage decomposition above 300°C (TGA data, Fig. 1a/2a in ), likely due to amide bond cleavage. The trihydroxyphenethyl variant may decompose at lower temperatures due to oxidative degradation of phenolic groups.

- Mesophasic Behavior: DSC analysis of N-(2-aminoethyl)-oleamide gels shows endothermic transitions linked to smectic phase changes (). The target compound’s hydroxyl-rich structure could enhance hydrogen bonding, altering gelation properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.